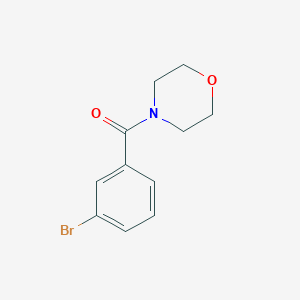
4-(3-Bromobenzoyl)morpholine
Vue d'ensemble
Description
The compound "4-(3-Bromobenzoyl)morpholine" is not directly mentioned in the provided papers, but related compounds and reactions involving morpholine and brominated aromatic compounds are discussed. Morpholine is a versatile heterocycle used in various chemical syntheses, and when combined with brominated aromatic compounds, it can lead to a variety of products with potential applications in materials science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of morpholine derivatives often involves the reaction of morpholine with other compounds. For instance, a novel organic NLO crystal was synthesized by reacting morpholine with 4-aminobenzoic acid . Similarly, the reaction of morpholine with 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene led to a new compound with a morpholine ring . Another study reported the synthesis of a compound by condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . These studies demonstrate the reactivity of morpholine in forming bonds with various functional groups.
Molecular Structure Analysis
The molecular structures of morpholine derivatives are often characterized by X-ray crystallography. For example, the crystal structure of a morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation . Another study reported the crystal structure of a Mannich base derived from morpholine, which also adopts a chair conformation . These findings are crucial for understanding the three-dimensional arrangement of atoms in these compounds and their potential interactions in biological systems or materials.
Chemical Reactions Analysis
Morpholine derivatives can participate in a range of chemical reactions. The reaction of morpholine with 4-bromobenzaldehyde was studied in the presence and absence of a copper(I) iodide catalyst, showing differences in product conversion and side product formation10. This indicates that morpholine can act as a nucleophile in reactions with brominated compounds. Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, led to the formation of bromonium ylides , suggesting that morpholine derivatives can be involved in complex reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The thermal stability, optical properties, and second harmonic generation (SHG) capability of a morpholine-based NLO crystal were studied, suggesting its suitability for NLO applications . The spectral analysis of a Mannich base derived from morpholine complements its structural analysis, providing insights into its chemical behavior . These properties are essential for the development of new materials with specific functionalities.
Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Reactions
- "4-(3-Bromobenzoyl)morpholine" and related compounds are used in organic synthesis, particularly in the preparation of heterocyclic compounds and intermediates for further chemical reactions (Rolfs & Liebscher, 2003).
- These compounds are involved in annulation, carbonyl-active methylene condensations, cyclization, and rearrangement reactions, showcasing their versatility in organic synthesis (Rolfs & Liebscher, 2003).
2. Pharmaceutical Applications
- The derivatives of "this compound" have been studied for their potential in producing anticancer agents. For instance, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, prepared under specific conditions, showed interesting anticancer activities (Nowak et al., 2014).
3. Catalytic Reactions
- The reaction of morpholine with 4-bromobenzaldehyde, in the presence and absence of copper(I) iodide, was studied to understand the catalytic effects and product conversion in organic reactions (Sivasubramaniam & Tay, 1970).
4. Synthesis of Bioactive Compounds
- Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing morpholine rings have been reported. These studies highlight the bioactivity of these compounds in various medical and biological applications (Menteşe et al., 2015).
5. Materials Science
- In the field of materials science, compounds related to "this compound" are used as precursors in the synthesis of photovoltaic materials. Their structural and electronic properties make them suitable for applications in solar energy conversion (Gudim et al., 2021).
Propriétés
IUPAC Name |
(3-bromophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336292 | |
| Record name | 4-(3-Bromobenzoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153435-81-5 | |
| Record name | (3-Bromophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromobenzoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

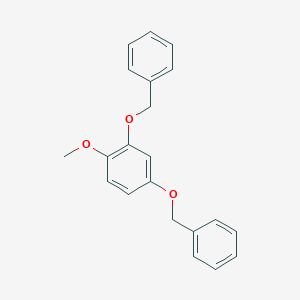
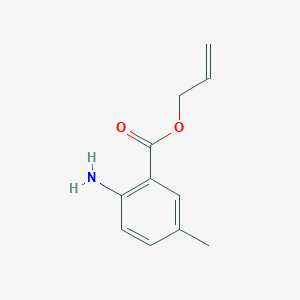
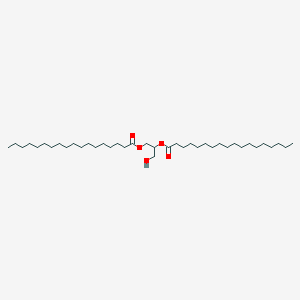
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
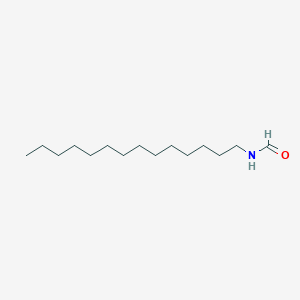
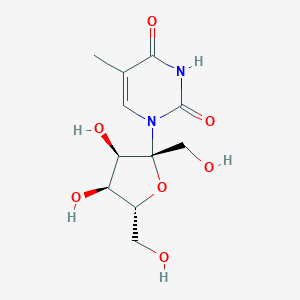
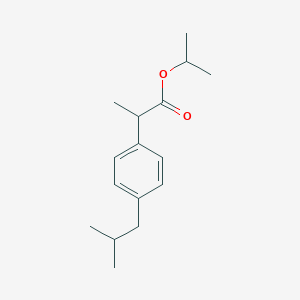
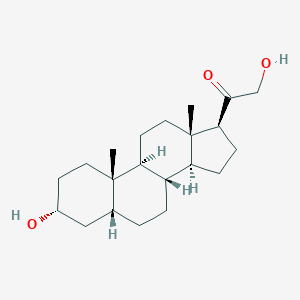
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)


